An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxy-5-methylaniline
An In-Depth Technical Guide to the Physical Properties of 3-Fluoro-2-methoxy-5-methylaniline
Preamble: Characterizing a Novel Anilide Moiety
In the landscape of drug discovery and materials science, substituted anilines are foundational scaffolds. Their utility as intermediates is dictated by their physical properties, which govern their reactivity, solubility, and handling. This guide focuses on 3-Fluoro-2-methoxy-5-methylaniline, a specific but sparsely documented derivative.
A thorough review of scientific literature and chemical databases reveals a notable absence of experimentally determined physical data for this exact compound. This is not uncommon for novel or specialized reagents. Therefore, this document adopts a dual strategy to provide maximum value to the research community. Firstly, it presents a comparative analysis based on the known properties of its structural isomers, offering insights into expected behaviors. Secondly, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This approach ensures scientific integrity while providing a practical framework for characterization.
Molecular Identity and Structural Analysis
The first step in characterizing any compound is to establish its fundamental molecular identity.
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IUPAC Name: 3-Fluoro-2-methoxy-5-methylaniline
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Molecular Formula: C₈H₁₀FNO
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Molecular Weight: 155.17 g/mol
The molecule's structure consists of an aniline core, which is a benzene ring substituted with an amino group (-NH₂). The ring is further functionalized with three key substituents whose positions critically influence the compound's physicochemical nature:
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A Fluoro (-F) group at position 3: This highly electronegative atom significantly impacts the molecule's polarity, pKa, and potential for hydrogen bonding.
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A Methoxy (-OCH₃) group at position 2: This group introduces steric hindrance around the adjacent amino group and can act as a hydrogen bond acceptor.
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A Methyl (-CH₃) group at position 5: This nonpolar group adds to the molecule's lipophilicity.
The interplay of these groups—their electronic effects (inductive vs. resonance) and steric hindrance—dictates the intermolecular forces and, consequently, the macroscopic physical properties.
Comparative Analysis of Structural Isomers
To build a reliable profile for 3-Fluoro-2-methoxy-5-methylaniline, we can analyze the experimentally determined properties of its commercially available isomers. The location of the fluoro and methyl groups creates significant differences in melting points, boiling points, and solubility by altering the molecular symmetry, dipole moment, and capacity for intermolecular hydrogen bonding and crystal lattice packing.
| Property | 2-Methoxy-5-methylaniline [1][2][3] | 3-Fluoro-2-methylaniline [4] | 3-Fluoro-4-methoxyaniline |
| CAS Number | 120-71-8 | 443-86-7 | 366-99-4 |
| Structure | |||
| Appearance | White to black solid[1] | Light yellow transparent liquid[4] | Brown powder |
| Melting Point | 49 - 55 °C[1] | 7 °C[4] | 81 – 83 °C |
| Boiling Point | 235 °C @ 760 mmHg[1] | 89-91 °C @ 15 mmHg[4] | Not Available |
| Solubility | Insoluble in water[1] | Not specified | Not specified |
| Molecular Weight | 137.18 g/mol [1] | 125.14 g/mol [4] | 141.15 g/mol |
Expert Analysis of Isomeric Trends:
The data reveals critical structure-property relationships. The non-fluorinated isomer, 2-Methoxy-5-methylaniline, is a solid with a moderate melting point, suggesting a well-ordered crystal lattice. In contrast, 3-Fluoro-2-methylaniline is a liquid at room temperature, with a very low melting point of 7°C[4]. This dramatic difference is likely due to the fluorine atom disrupting the crystal packing that would otherwise be established by the aniline derivative. The high boiling point of the non-fluorinated isomer is typical for anilines capable of strong hydrogen bonding. The boiling point for 3-Fluoro-2-methylaniline is given under reduced pressure, but it is expected to be lower than its non-fluorinated counterpart due to its lower molecular weight. Based on these trends, it is reasonable to hypothesize that the target compound, 3-Fluoro-2-methoxy-5-methylaniline , will be a solid at room temperature, with a melting point influenced by the unique dipole moment and packing arrangement conferred by its specific substitution pattern.
Experimental Determination of Physical Properties
For any novel compound, experimental verification is paramount. The following section provides standardized, self-validating protocols for determining the core physical properties of 3-Fluoro-2-methoxy-5-methylaniline.
Workflow for Characterization
The logical flow for characterizing a new chemical entity like this involves sequential analysis, where each step confirms the identity and purity before proceeding to the next measurement.
Caption: Workflow for the Characterization of a Novel Compound.
Protocol for Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.
Methodology (Capillary Method):
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Sample Preparation: Ensure the synthesized 3-Fluoro-2-methoxy-5-methylaniline is a completely dry, fine powder.
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Capillary Loading: Press the open end of a glass capillary tube into the powder, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the solid to a height of 2-3 mm.[5]
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Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.
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Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the block again, but slow the rate of temperature increase to 1-2°C per minute as you approach the approximate melting point.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
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Validation: Repeat the measurement at least twice to ensure consistency.
Protocol for Boiling Point Determination
While the target compound is predicted to be a solid, this protocol is standard for liquid aniline derivatives and for cases where distillation is used for purification.
Methodology (Micro-Boiling Point/Reflux Method):
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Apparatus Setup: Place approximately 3-5 mL of the liquid into a small round-bottom flask with a boiling chip. Fit a condenser vertically onto the flask and a thermometer such that the bulb is positioned just below the side arm of the condenser, ensuring it measures the vapor temperature.[6]
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Heating: Gently heat the flask using a heating mantle or sand bath.
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Observation: Observe the vapor condensing on the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid.[6][7]
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Data Recording: Record the stable temperature as the boiling point. Also, record the atmospheric pressure, as boiling point is pressure-dependent.
Protocol for Solubility Assessment
Understanding solubility is critical for selecting appropriate solvents for reactions, purification, and formulation. The "like dissolves like" principle is a guiding tenet.[8]
Methodology:
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Solvent Selection: Prepare a panel of solvents with varying polarities:
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Polar Protic: Water, Methanol
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Polar Aprotic: DMSO, Acetonitrile
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Nonpolar: Toluene, Hexane
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Aqueous Acid/Base: 5% HCl, 5% NaOH
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-
Procedure: To approximately 20-30 mg of 3-Fluoro-2-methoxy-5-methylaniline in a small test tube, add 0.5 mL of the chosen solvent.[9]
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Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely.
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Classification:
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Soluble: A clear, homogeneous solution forms.
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Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
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Insoluble: The solid remains largely unchanged.
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-
Acid-Base Causality: Aniline derivatives are basic and should dissolve in aqueous acid (like 5% HCl) through the formation of a soluble ammonium salt. This serves as a confirmatory test for the amine functional group.[9]
Protocol for ¹H NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the molecular structure.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
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Spectral Analysis - Expected Signals:
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Aromatic Protons: The protons on the benzene ring will appear in the ~6.5-8.0 ppm region. Their splitting patterns (coupling constants) will be complex due to coupling with each other and potentially with the fluorine atom. Analysis of J-coupling is essential to confirm the substitution pattern.[10]
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Amine Protons (-NH₂): A broad singlet is expected, typically in the 3.5-5.0 ppm range. Its chemical shift is highly dependent on solvent and concentration. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[11]
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Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons will likely appear around 3.8-4.0 ppm.
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Methyl Protons (-CH₃): A sharp singlet for three protons is expected in the upfield region, typically around 2.2-2.5 ppm.
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Safety and Handling
Substituted anilines should be handled with care. While specific toxicity data for 3-Fluoro-2-methoxy-5-methylaniline is unavailable, data from its isomers suggests it should be treated as harmful if swallowed or in contact with skin, and as a potential irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Conclusion
This guide provides a comprehensive framework for understanding and determining the physical properties of 3-Fluoro-2-methoxy-5-methylaniline. By leveraging comparative data from its isomers and adhering to rigorous, standardized experimental protocols, researchers can confidently characterize this compound. The provided methodologies for determining melting point, boiling point, solubility, and structural confirmation via NMR are foundational techniques that ensure data integrity and reproducibility, empowering scientists in their drug development and materials research endeavors.
References
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Melting point determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
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Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. (n.d.). Ningbo Innopharmchem Co., Ltd. Retrieved January 23, 2026, from [Link]
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Melting Point Determination Procedure. (2021, August 20). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Toronto Scarborough. Retrieved January 23, 2026, from [Link]
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Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millersville University. Retrieved January 23, 2026, from [Link]
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Procedure For Determining Solubility Of Organic Compounds. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
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1H NMR Spectroscopy. (n.d.). University of Potsdam. Retrieved January 23, 2026, from [Link]
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Boiling Point Determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
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Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]
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Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
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Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
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2-Methoxy-5-methylaniline, 99%. (n.d.). Scientific Laboratory Supplies. Retrieved January 23, 2026, from [Link]
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